
Galloyl-bis-HHDP glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galloyl-bis-HHDP glucose is a type of ellagitannin, a class of hydrolyzable tannins. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties. It is commonly found in various plants, including pomegranate leaves and raspberry bioresidues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Galloyl-bis-HHDP glucose can be isolated from natural sources such as pomegranate leaves and raspberry bioresidues. The extraction process typically involves hydroalcoholic extraction followed by purification using high-speed countercurrent chromatography . The solvent system used for this chromatography is often a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and purification steps to obtain the compound in high purity. The use of advanced chromatographic techniques ensures the efficient separation and isolation of this compound from other plant constituents .
Análisis De Reacciones Químicas
Types of Reactions
Galloyl-bis-HHDP glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced antioxidant and anti-inflammatory properties. These derivatives are often used in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
Galloyl-bis-HHDP glucose has a wide range of scientific research applications:
Mecanismo De Acción
Galloyl-bis-HHDP glucose exerts its effects by modulating various molecular targets and pathways. It inhibits the activation of NF-κB and MAPKinase pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This mechanism underlies its potent anti-inflammatory actions in the lungs and other tissues .
Comparación Con Compuestos Similares
Similar Compounds
Galloyl glucose: Another ellagitannin with similar antioxidant properties.
Hexahydroxydiphenoyl glucose: Shares structural similarities and biological activities with galloyl-bis-HHDP glucose.
Uniqueness
This compound is unique due to its dual functional groups, which enhance its biological activities compared to other similar compounds. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C42H30O25 |
|---|---|
Peso molecular |
934.7 g/mol |
Nombre IUPAC |
[(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1 |
Clave InChI |
HPWMJQZURPJUPS-NWGFMSHWSA-N |
SMILES isomérico |
C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



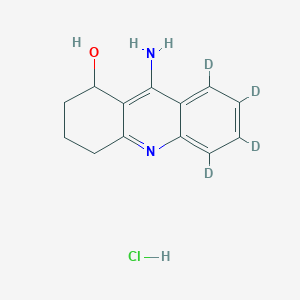
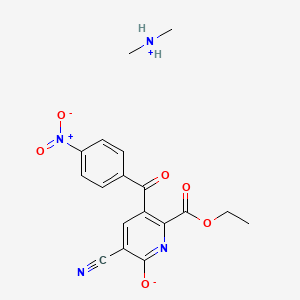
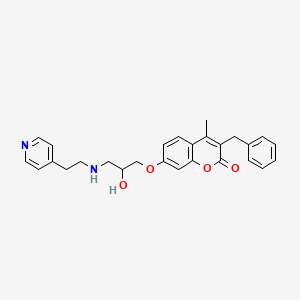
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

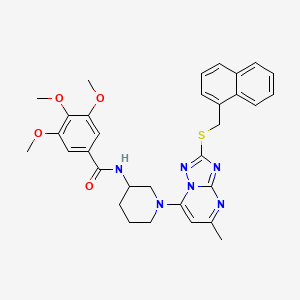



![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
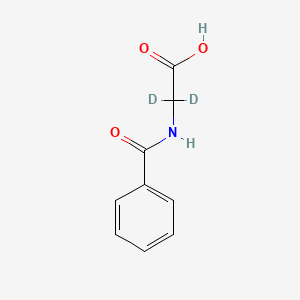
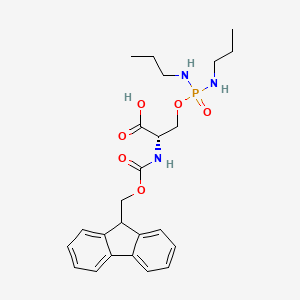
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
